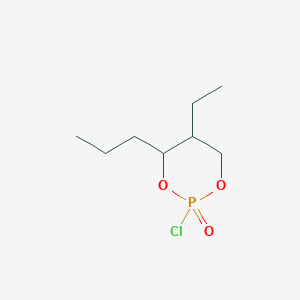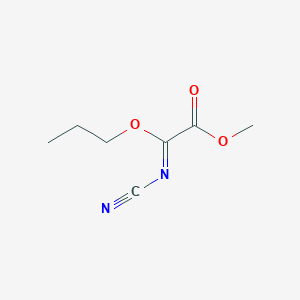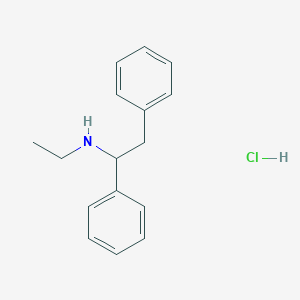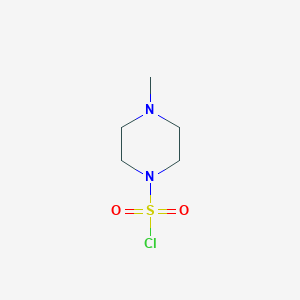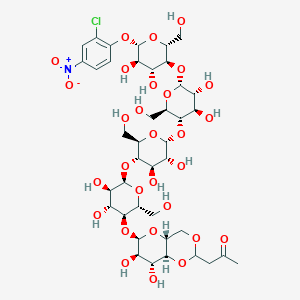
3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside, also known as KNM, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, and its mechanism of action has been studied in detail.
作用机制
The mechanism of action of 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside involves the inhibition of glycosidase activity. This is achieved through the formation of a covalent bond between 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, which leads to a decrease in its activity. The exact mechanism of this inhibition has been studied in detail, and it has been shown to be specific to certain types of glycosidases.
生化和生理效应
3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease the activity of various glycosidases, which can lead to changes in cellular processes. Additionally, 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has been shown to inhibit the growth of certain bacteria and fungi, which makes it a potential antimicrobial agent. However, the exact extent of these effects is still under investigation.
实验室实验的优点和局限性
3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has several advantages for use in lab experiments. It is a highly specific inhibitor of glycosidases, which makes it useful for studying the role of these enzymes in biological processes. Additionally, it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, there are also limitations to its use. 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside is a relatively new compound, and its effects on various biological systems are still being investigated. Additionally, its specificity means that it may not be useful for studying certain types of glycosidases.
未来方向
There are several future directions for research on 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside. One area of interest is the development of more specific inhibitors of glycosidases. Additionally, the potential antimicrobial properties of 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside could be further investigated. Another area of interest is the development of new synthetic methods for 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside, which could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action involves the inhibition of glycosidase activity, and it has been shown to exhibit various biochemical and physiological effects. 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has several advantages for use in lab experiments, but there are also limitations to its use. Future research on 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside could lead to the development of more specific inhibitors of glycosidases and the investigation of its potential antimicrobial properties.
合成方法
The synthesis of 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside involves the reaction of maltopentaose with 2-chloro-4-nitrophenyl isocyanate, followed by the addition of 3-oxobutylidene. The resulting compound is then purified using various chromatographic techniques. This method has been optimized to yield high purity 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside, which is essential for its use in scientific research.
科学研究应用
3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has been used in various scientific research applications, including the study of enzyme kinetics, protein-carbohydrate interactions, and glycosylation. It has been shown to inhibit the activity of various glycosidases, which makes it a useful tool for studying the role of these enzymes in biological processes. Additionally, 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has been used to study the binding of carbohydrates to proteins, which is important for understanding various cellular processes.
属性
CAS 编号 |
136345-76-1 |
|---|---|
产品名称 |
3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside |
分子式 |
C40H58ClNO29 |
分子量 |
1052.3 g/mol |
IUPAC 名称 |
1-[(4aR,6R,7R,8R,8aS)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-7,8-dihydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-2-yl]propan-2-one |
InChI |
InChI=1S/C40H58ClNO29/c1-11(47)4-20-60-10-19-35(67-20)25(52)30(57)40(66-19)71-34-18(9-46)65-39(29(56)24(34)51)70-33-17(8-45)64-38(28(55)23(33)50)69-32-16(7-44)63-37(27(54)22(32)49)68-31-15(6-43)62-36(26(53)21(31)48)61-14-3-2-12(42(58)59)5-13(14)41/h2-3,5,15-40,43-46,48-57H,4,6-10H2,1H3/t15-,16-,17-,18-,19-,20?,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m1/s1 |
InChI 键 |
XOPIENHSVNOKRX-RZXBMSGGSA-N |
手性 SMILES |
CC(=O)CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O |
SMILES |
CC(=O)CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O |
规范 SMILES |
CC(=O)CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O |
同义词 |
2-chloro-4-nitrophenyl 4,6-O-3-ketobutylidene beta-maltopentaoside 3-ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside 3KB-CNP-beta-G5 3KB-CNPG5 3KB-G5CNP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



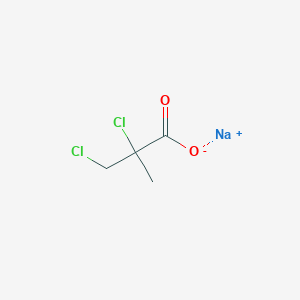
![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)
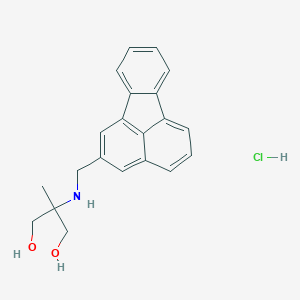
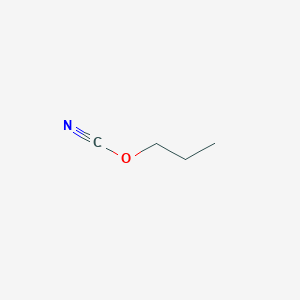
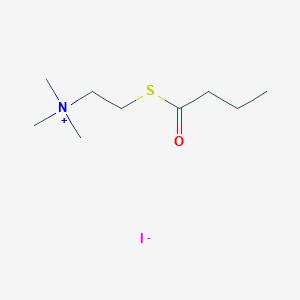
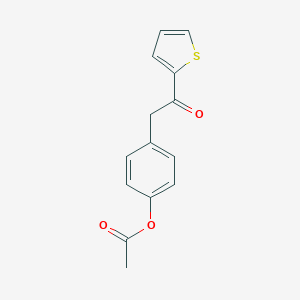
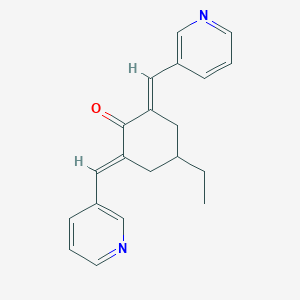
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)
